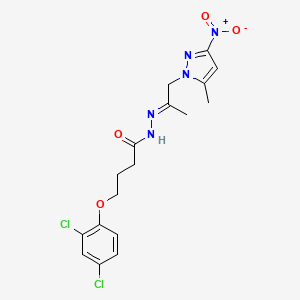
4-(2,4-dichlorophenoxy)-N'-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of a suitable acid chloride with hydrazine to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the hydrazide moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The hydrazide moiety is known for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, these compounds can be used in the formulation of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenoxy)butanohydrazide
- N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide
Uniqueness
The unique combination of the dichlorophenoxy and pyrazole moieties in 4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19Cl2N5O4 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]butanamide |
InChI |
InChI=1S/C17H19Cl2N5O4/c1-11(10-23-12(2)8-16(22-23)24(26)27)20-21-17(25)4-3-7-28-15-6-5-13(18)9-14(15)19/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,21,25)/b20-11+ |
InChI Key |
UZIDADWZHBNOIU-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


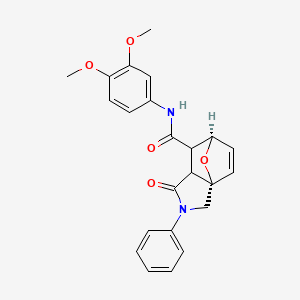

![3-[(Benzylsulfanyl)methyl]-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373787.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13373801.png)
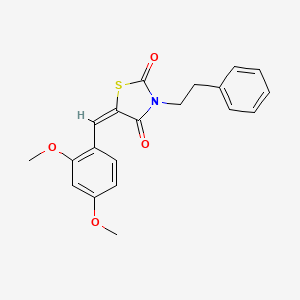
![2-[(4-methyl-1-piperazinyl)methyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B13373812.png)
![1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373813.png)
![4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13373818.png)
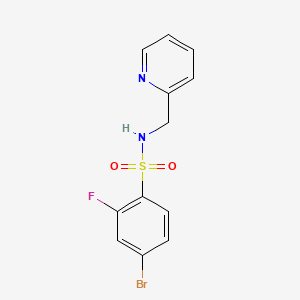
![4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13373833.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373847.png)
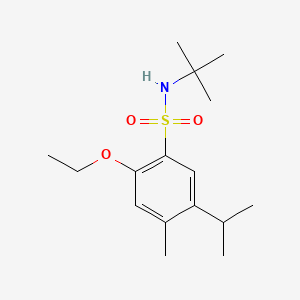
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
![2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)
